molecular formula C22H28O4 B12791472 Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester CAS No. 67679-41-8

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12791472
CAS No.: 67679-41-8
M. Wt: 356.5 g/mol
InChI Key: QEVFIBUVPLHKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple substituents, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps:

    Esterification: The initial step often involves the esterification of butanoic acid with an alcohol, such as 3-methyl-2-(2-methylpropoxy) alcohol, under acidic conditions. This reaction forms the ester linkage.

    Substitution Reaction: The next step involves the introduction of the (3-phenoxyphenyl)methyl group. This can be achieved through a nucleophilic substitution reaction where the ester intermediate reacts with a (3-phenoxyphenyl)methyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anti-inflammatory activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
  • Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (4-phenoxyphenyl)methyl ester
  • Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (2-phenoxyphenyl)methyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where similar compounds may not perform as effectively.

Properties

CAS No.

67679-41-8

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-methyl-2-(2-methylpropoxy)butanoate

InChI

InChI=1S/C22H28O4/c1-16(2)14-24-21(17(3)4)22(23)25-15-18-9-8-12-20(13-18)26-19-10-6-5-7-11-19/h5-13,16-17,21H,14-15H2,1-4H3

InChI Key

QEVFIBUVPLHKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.